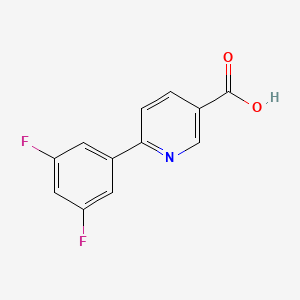
6-(3,5-Difluorophenyl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-(3,5-Difluorophenyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H7F2NO2 . It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(3,5-Difluorophenyl)pyridine-3-carboxylic acid include a molecular weight of 235.19 g/mol . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can be computed .Applications De Recherche Scientifique
Application 1: Synthesis Method for Site-Selective Integration of Difluoromethyl Group into Pyridines
- Summary of Application: A team of chemists at the University of Münster developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines . This atomic group often determines the properties of bioactive molecules and is therefore particularly interesting for drug research .
- Methods of Application: The chemists applied a strategy of temporary dearomatization. The dearomatized active intermediates react with reagents containing difluoromethyl groups to form the chemically functionalized pyridines .
- Results or Outcomes: The method allows the difluoromethyl group to be precisely introduced into pyridines at specific sites. This is promising because the regioselective difluoromethylation of pyridines is considered a challenge in the chemistry field .
Application 2: Synthesis of Condensed Pyrimidines
- Summary of Application: The Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
- Methods of Application: The Dimroth rearrangement involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
- Results or Outcomes: The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light. Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .
Application 3: Rapid Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones
- Summary of Application: Pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds show important biological properties, such as being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results or Outcomes: The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
Application 4: Synthesis of Phosphorescent Ir III Complexes
- Summary of Application: 2-(2,4-Difluorophenyl)pyridine was used as a primary ligand to synthesize twelve phosphorescent Ir III complexes .
- Methods of Application: The synthesis involved the use of 2-(2,4-Difluorophenyl)pyridine and other ligands to form the phosphorescent Ir III complexes .
- Results or Outcomes: The synthesized complexes can be used in various applications due to their phosphorescent properties .
Application 5: Synthesis of Fluorinated Pyridines
- Summary of Application: Fluorinated pyridines are synthesized for various applications, including the development of new agricultural products and pharmaceuticals . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application: The synthesis of fluorinated pyridines involves the introduction of fluorine atoms into lead structures . The specific route by which the synthesis takes place depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
- Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of new agricultural products and pharmaceuticals with improved physical, biological, and environmental properties .
Application 6: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines
- Summary of Application: The Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral compounds .
- Methods of Application: The Dimroth rearrangement involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .
- Results or Outcomes: The Dimroth rearrangement has been used to synthesize condensed pyrimidines, which are key structural fragments of antiviral compounds .
Propriétés
IUPAC Name |
6-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNUWVIFIVLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687333 | |
| Record name | 6-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1033844-89-1 | |
| Record name | 6-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


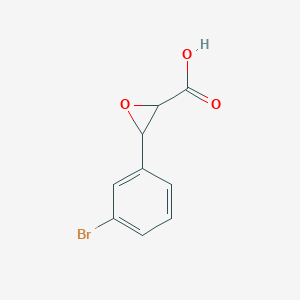
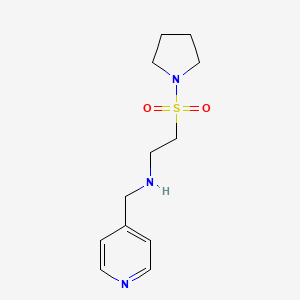
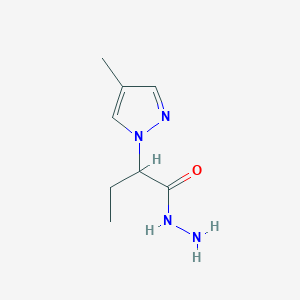
![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)
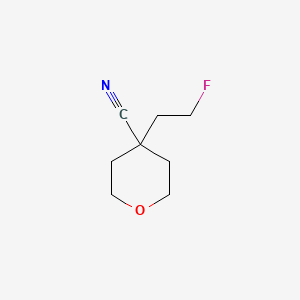
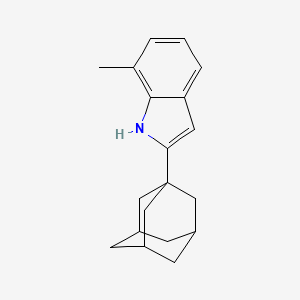
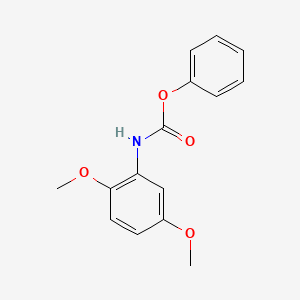
![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)
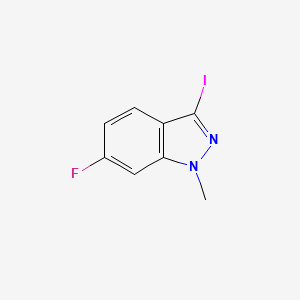
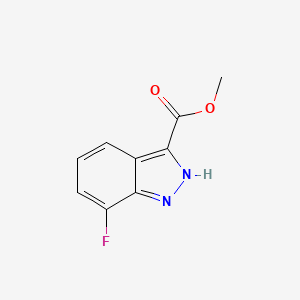
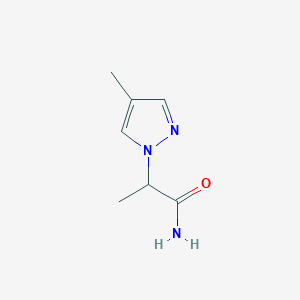
acetic acid](/img/structure/B1393714.png)
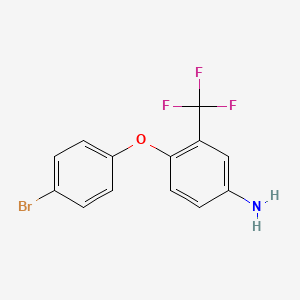
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)